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Compound of Interest

Compound Name: Silicon carbide

Cat. No.: B1214593

Technical Support Center: SiC Epitaxy

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers in mitigating basal plane dislocations (BPDs) during Silicon
Carbide (SiC) epitaxy.

Troubleshooting Guide

Problem: High Basal Plane Dislocation (BPD) Density in the Epitaxial Layer

High BPD density is a common issue that can significantly degrade the performance and
reliability of SiC-based power devices.[1][2][3] BPDs that propagate from the substrate into the
epilayer can lead to an increase in the forward voltage drop in bipolar devices during operation.
[3] The primary strategy to mitigate BPDs is to promote their conversion into less harmful
threading edge dislocations (TEDs) at the substrate/epilayer interface or within the initial stages
of epitaxial growth.[1][3][4][5]

Here are common causes and recommended solutions to reduce BPD density:
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Potential Cause Recommended Solutions & Actions

- Implement Pre-Growth Etching: Utilize in-situ
hydrogen etching or ex-situ molten KOH etching
to prepare the substrate surface. Proper etching
can remove subsurface damage and create a
surface morphology that enhances the
conversion of BPDs to TEDs.[3][6] An optimized

Inadequate Substrate Preparation molten KOH-NaOH-MgO eutectic mixture has
also been shown to be effective.[7] - Optimize
Etching Parameters: The duration and
temperature of the etch are critical. For
instance, high-flow H2 etching for 2-6 minutes
can be effective, but excessive etching may

expose more substrate defects.[2]

- Utilize a Buffer Layer: Grow a thin, often highly
doped, buffer layer before the main drift layer.
This layer can facilitate the BPD-to-TED
conversion process.[5] A recombination-
enhancing buffer layer with high nitrogen
Suboptimal Growth Initiation concentration can be partiCl-JIarIy effective.[1] -
Implement Growth Interruption: Introduce a
pause in the growth process after a thin initial
layer. This allows for surface modification that
can enhance BPD conversion. A 98% BPD
reduction has been achieved with a 45-minute

interrupt at 1580°C with a propane flow.[8]

Incorrect Growth Parameters - Optimize C/Si Ratio: The ratio of carbon to
silicon precursors is a critical parameter. A low
C/Si ratio can lead to an increase in threading
screw dislocations (TSDs), while an optimized
ratio (around 0.72 in one study) can minimize
overall defect density.[3] - Control Growth Rate:
Higher growth rates can, in some cases,
enhance the conversion of BPDs to TEDs.[9]
However, the effect can be chemistry-dependent

and may not always be significant.[3] -
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Substrate Off-Axis Angle: Using substrates with
a 4° off-axis angle has been shown to be more
effective in reducing BPDs compared to 8° off-

axis substrates.[3]

- Manage Thermal Gradients: In the growth of
thick epilayers (>50 pum), thermal stress can
lead to the formation of new BPDs.[10]
Optimizing the temperature uniformity across

Stress and Strain in Thick Epilayers the wafer is crucial. - Consider Post-Growth
Annealing: High-temperature annealing (1700°C
- 1850°C) after growth can help to reduce BPDs,
but care must be taken to avoid surface

degradation.[11]

Frequently Asked Questions (FAQS)

Q1: What is a basal plane dislocation (BPD) and why is it detrimental to SiC devices?

Al: A basal plane dislocation is a line defect that lies on the (0001) basal plane of the SiC
crystal lattice.[1] In bipolar power devices, the presence of BPDs in the active region can lead
to the formation and expansion of stacking faults under forward bias, which increases the on-
state resistance and degrades the device's reliability and performance over time.[3][4]

Q2: What is the primary mechanism for mitigating BPDs during epitaxy?

A2: The most effective strategy is to convert the BPDs propagating from the substrate into
threading edge dislocations (TEDs) at the very beginning of the epitaxial growth.[1][3][4][5]
TEDs are dislocations that propagate roughly parallel to the c-axis and are considered to be
less harmful to the performance of most SiC devices.[1] This conversion is energetically
favorable, and various techniques are employed to increase its efficiency.[3]

Q3: How does a buffer layer help in reducing BPDs?

A3: A buffer layer, grown before the main drift layer, serves to facilitate the conversion of BPDs
to TEDs. By using high nitrogen doping in the buffer layer, the electronic properties of the
dislocations can be altered, which is believed to promote their conversion.[12] Sumitomo
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Electric has developed a "recombination-enhancing buffer layer” that effectively reduces BPDs
to a level of 0.03 cm~2.[1]

Q4: What is the role of the substrate's off-axis angle in BPD mitigation?

A4: Growing SiC epilayers on substrates that are intentionally cut at a slight angle (off-axis) to
the (0001) plane is a standard practice to ensure high-quality step-flow growth. Using a smaller
off-axis angle, such as 4°, has been reported to be more effective at promoting the conversion
of BPDs to TEDs compared to a larger 8° off-axis angle.[3]

Q5: Can BPDs be completely eliminated?

A5: While achieving zero BPDs is the ultimate goal, it is extremely challenging. However,
through the optimization of substrate preparation, growth initiation, and growth parameters,
BPD densities can be reduced to very low levels, often less than 1 cm~2, which is considered
"BPD-free" for practical purposes.[13][14] Some processes have reported achieving a BPD
density as low as 0.01 cm~2 in the drift layer.[1]

Experimental Protocols
Protocol 1: In-Situ Hydrogen Etching for Substrate Preparation

This protocol describes a typical pre-growth hydrogen etching process to prepare the SiC
substrate surface.

Load Substrate: Load the 4H-SiC substrate into the Chemical Vapor Deposition (CVD)
reactor.

o Pump Down and Leak Check: Evacuate the chamber to the base pressure and perform a
leak check to ensure chamber integrity.

e Ramp to Etching Temperature: Heat the substrate to the desired etching temperature,
typically in the range of 1500-1600°C, under an inert gas flow (e.g., Argon).

 Introduce Hydrogen: Once the temperature is stable, introduce a high flow of purified
hydrogen (H2) into the reactor. A typical flow rate might be around 100 sIm.[2]
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e Etching Process: Maintain the temperature and Hz flow for a specific duration, typically
between 2 to 12 minutes.[2] The optimal time depends on the substrate quality and the
specific reactor configuration.

e Stop Etching: Stop the Hz flow and switch back to an inert gas.

e Proceed to Epitaxial Growth: Without breaking the vacuum, proceed with the growth of the
buffer and/or drift layers.

Protocol 2: Molten KOH Defect Selective Etching for BPD Visualization

This protocol is for post-growth analysis to reveal and quantify dislocations.

Sample Preparation: Cleave a small piece from the epitaxial wafer for analysis.

o Melt KOH: In a nickel crucible, heat potassium hydroxide (KOH) pellets to a molten state,
typically around 500°C.

o Etching: Immerse the SiC sample into the molten KOH for a duration of 5 to 10 minutes. The
etching time may need to be adjusted based on the doping concentration of the epilayer.

e Cooling and Cleaning: Carefully remove the sample from the molten KOH and allow it to cool
down. Clean the sample thoroughly with deionized water and dry it with nitrogen.

o Microscopy: Observe the etched surface using a Nomarski optical microscope or an atomic
force microscope (AFM). Different types of dislocations (BPDs, TEDs, TSDs) will produce
distinct etch pit shapes, allowing for their identification and quantification.

Quantitative Data Summary
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Resulting BPD

Mitigation Technique  Key Parameters . Reference

Density
Recombination- 8 um thickness, 2 x
Enhancing Buffer 1088 cm—3 N 0.03 cm~2 [1]
Layer concentration
Optimized Epitaxial Combination of

< 3 BPD/cm? [14]
Growth parameters
In-Situ Growth 45 min at 1580°C with <10 cm~2(98% 5]
Interruption 10 SCCM propane reduction)
Molten Eutectic Etch KOH-NaOH-MgO

_ <22 cm2 [7]
Pre-treatment mixture
High-Temperature Significant reduction
Post-Growth >1700°C (but risk of surface [11]
Annealing degradation >1850°C)
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Caption: Workflow of BPD to TED conversion during SiC epitaxy.
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Logical Flow for BPD Mitigation Strategies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sumitomoelectric.com [sumitomoelectric.com]

2. mdpi.com [mdpi.com]

3. diva-portal.org [diva-portal.org]

4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
5. scientific.net [scientific.net]

6. diva-portal.org [diva-portal.org]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1214593?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214593?utm_src=pdf-custom-synthesis
https://sumitomoelectric.com/sites/default/files/2020-12/download_documents/E91-08.pdf
https://www.mdpi.com/2072-666X/15/6/665
http://www.diva-portal.org/smash/get/diva2:729509/FULLTEXT01.pdf
https://bpb-us-w2.wpmucdn.com/u.osu.edu/dist/f/88613/files/2022/09/Defects_in_4H-SiC_epilayers_affecting_device_yield_and_reliability.pdf
https://www.scientific.net/DDF.434.123.pdf
https://www.diva-portal.org/smash/get/diva2:209404/FULLTEXT01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

7. pubs.acs.org [pubs.acs.org]

8. pubs.aip.org [pubs.aip.org]

9. pubs.aip.org [pubs.aip.org]

e 10. pubs.aip.org [pubs.aip.org]

e 11. researchgate.net [researchgate.net]
e 12. arxiv.org [arxiv.org]

e 13. Suppression of stacking fault expansion in a 4H-SiC epitaxial layer by proton irradiation -
PMC [pmc.ncbi.nlm.nih.gov]

o 14. Influence of Substrate Preparation and Epitaxial Growth Parameters on the Dislocation
Densities in 4H-SiC Epitaxial Layers | Scientific.Net [scientific.net]

 To cite this document: BenchChem. [Mitigating basal plane dislocations in SiC epitaxy].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214593#mitigating-basal-plane-dislocations-in-sic-
epitaxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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